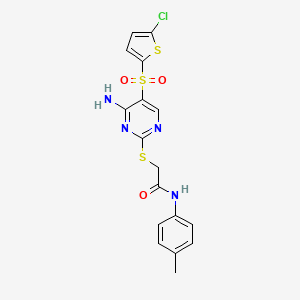

2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Description

The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a pyrimidine-based acetamide derivative characterized by:

- A 4-aminopyrimidine core substituted with a 5-chlorothiophene-2-sulfonyl group.

- A thioether linkage connecting the pyrimidine ring to an N-(p-tolyl)acetamide moiety.

- Molecular formula C₁₈H₁₇ClN₄O₃S₃ and molecular weight 469.00 g/mol .

This structure combines features known to influence bioactivity, including halogenation (Cl), sulfonyl groups (electron-withdrawing), and aromatic acetamide substituents. Its analogs often vary in the aryl group (e.g., 2,6-dimethylphenyl, 2,4-dimethoxyphenyl) or heterocyclic scaffolds, which modulate pharmacological properties .

Properties

IUPAC Name |

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S3/c1-10-2-4-11(5-3-10)21-14(23)9-26-17-20-8-12(16(19)22-17)28(24,25)15-7-6-13(18)27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYFAZJAIXZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a novel thioether-containing acetamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by various studies and experimental data.

Chemical Structure and Synthesis

The molecular formula of the compound is , and its structure features a pyrimidine ring substituted with a chlorothiophenesulfonyl group and a thioether linkage. The synthesis typically involves nucleophilic substitution reactions where mercaptoacetamide reacts with pyridine halides under basic conditions.

Structural Characteristics

The following table summarizes key structural features of the compound:

| Feature | Description |

|---|---|

| Molecular Weight | 388.88 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Thioether, sulfonamide, amine |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study conducted by Sindhu et al. demonstrated that thienylpyridyl derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of related compounds against several bacterial strains. For instance, derivatives containing sulfonamide groups have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Research on thienylpyridyl derivatives has highlighted their effectiveness against agricultural pests like Plutella xylostella, indicating that similar compounds could be developed for pest control applications .

Case Studies and Experimental Findings

- Anticancer Study : A series of experiments conducted on synthesized thioether-containing acetamides revealed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Antimicrobial Assessment : Compounds derived from similar scaffolds were tested against clinical isolates of bacteria, showing a correlation between structural modifications and enhanced antimicrobial activity.

- Insecticidal Evaluation : Field trials assessing the effectiveness of thienyl-containing acetamides against crop pests demonstrated substantial reductions in pest populations, supporting their use as environmentally friendly insecticides.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Anticancer Activity: Compound 154’s oxadiazole scaffold shows nanomolar potency, whereas the target compound’s pyrimidine-thio group may enhance DNA/kinase targeting .

- Anti-inflammatory Potential: The triazolylthio-acetamide AS111 outperforms diclofenac, suggesting that the thioacetamide moiety is critical for COX-2 inhibition .

- Antibacterial Activity : Thiophene-sulfonyl acetamides (e.g., 4d) exhibit moderate activity, but the target compound’s pyrimidine ring could improve Gram-negative targeting .

Structure-Activity Relationships (SAR)

- Halogen Substituents : Chlorine in the thiophene (target compound) or phenyl rings (Compound 154) enhances lipophilicity and target binding .

- Sulfonyl Groups : Present in both the target compound and II-4 (), sulfonyl groups improve solubility and hydrogen-bonding capacity with enzymes like urease or COX-2 .

- Aryl Modifications : Replacing p-tolyl with 2,4-dimethoxyphenyl () or 3-methylphenyl () alters steric and electronic profiles, impacting bioactivity.

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

To verify structural integrity, employ a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . For example:

- 1H/13C NMR : Assign peaks to confirm the presence of the 5-chlorothiophene sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the p-tolyl acetamide moiety (δ ~2.3 ppm for methyl protons) .

- IR : Identify characteristic stretches for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validate molecular weight with high-resolution MS (HRMS) to distinguish from impurities .

Q. What are the foundational steps for synthesizing this compound?

Synthesis typically involves:

- Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution, using thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Sulfonylation of the thiophene moiety using 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 3 : Acetamide coupling via EDC/HOBt-mediated amide bond formation between the thiolated pyrimidine and p-toluidine . Purity is ensured via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Key variables to optimize:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency but may increase side reactions. Solvent-free conditions under microwave irradiation can reduce reaction time .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation prevent sulfone overoxidation, while higher temperatures (80–100°C) accelerate pyrimidine-thiol coupling .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in heterogeneous systems .

Example Optimization Table :

| Reaction Step | Optimal Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–5°C | None | 65–75% |

| Thiol Coupling | DMF | 80°C | K₂CO₃ | 70–85% |

| Amide Formation | THF | RT | EDC/HOBt | 80–90% |

| Data synthesized from |

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?

Comparative studies on analogs reveal:

- Sulfonyl Group : Enhances binding to ATP-binding pockets in kinases due to strong hydrogen-bonding interactions .

- Chlorothiophene Moiety : Increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .

- p-Tolyl Acetamide : Provides steric bulk that may hinder off-target interactions, as seen in similar thienopyrimidine derivatives . Methodological Approach : Perform molecular docking (e.g., AutoDock Vina) to predict target affinity and validate via enzymatic assays .

Q. How can contradictory data in biological assays be resolved?

Common sources of contradiction and solutions:

- Purity Discrepancies : Use HPLC (>95% purity) to eliminate batch-to-batch variability .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity IC₅₀ values vary by >10-fold across cell types .

- Metabolic Instability : Conduct stability studies in liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Methodological Guidance

Q. What in silico tools are recommended for pharmacokinetic prediction?

- ADME Properties : Use SwissADME or pkCSM to predict bioavailability, LogP, and CYP450 interactions .

- Toxicity : Employ ProTox-II for hepatotoxicity and mutagenicity screening .

- Target Prediction : Leverage PharmMapper or SEA to identify potential protein targets .

Q. How should researchers validate target engagement in mechanistic studies?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified kinase domains .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

- Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to correlate target modulation with phenotypic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.